5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
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Overview
Description
“5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” is a chemical compound with the CAS Number: 46182-58-5 . It has a molecular weight of 175.19 and is typically found in the form of a brown powder .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, often involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” has a melting point of 72-76°C . It is recommended to be stored at 0-8°C .Scientific Research Applications
Crystallography
The compound “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” has been studied in the field of crystallography . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains .
Medicine
1,3,4-oxadiazoles, including “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, have been used in the treatment of various diseases in humans . They have been proven to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture .
Antimicrobial Activity
Several 1,3,4-oxadiazole derivatives, including “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, have shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents .
Alzheimer’s Disease Treatment
A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .
Antiviral Activity
Novel honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule. These derivatives were examined for their antiviral entry activities in a SARS-CoV-2 pseudovirus model .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s known that oxadiazole derivatives can act as ligands, coordinating through the nitrogen atom . The interaction with its targets may lead to changes in the biological activity of the target, potentially altering its function .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (17519 g/mol) and physical properties (melting point: 72-76 °C, density: 122 g/cm³) suggest that it may have suitable pharmacokinetic properties .
Result of Action
Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine. For instance, the compound is recommended to be stored at 0-8°C, suggesting that temperature can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy .
properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDLCLWPJHIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine |
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